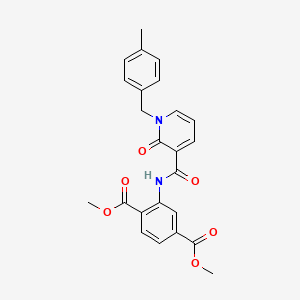

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . 1,4-DIMETHYL-2-(4-METHYLBENZYL)BENZENE is a chemical provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of DMT has been produced in a number of ways. Conventionally, and still of commercial value, is the direct esterification of terephthalic acid. Alternatively, it can be prepared by alternating oxidation and methyl-esterification steps from p-xylene via methyl p-toluate .Molecular Structure Analysis

The molecular structure of DMT consists of a benzene ring substituted at the 1 and 4 positions with methyl carboxylate (-CO2CH3) groups .Chemical Reactions Analysis

In the production of DMT, a mixture of p-xylene and methyl p-toluate is oxidized with air in the presence of cobalt and manganese catalysts. The acid mixture resulting from the oxidation is esterified with methanol to produce a mixture of esters .Physical And Chemical Properties Analysis

DMT is a white solid that melts to give a distillable colorless liquid . The molecular weight of DMT is 194.186 g·mol−1 .Applications De Recherche Scientifique

Environmental Impact and Biodegradation

Dimethyl terephthalate (DMT), closely related to the specified compound, is a primary ingredient in polyesters and industrial plastics. Its widespread use raises concerns about its environmental fate. Research by Cheng et al. (2020) explored the role of microorganisms in the degradation of DMT, highlighting the esterase gene dmtH in transforming DMT to less toxic forms. This transformation reduces the environmental impact of DMT, providing a pathway for mitigating pollution from plastics (Cheng et al., 2020).

Chemical Synthesis and Applications

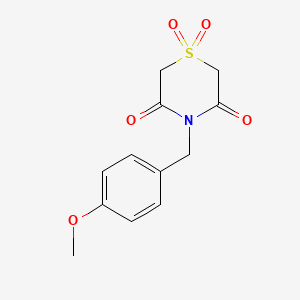

Research has focused on the synthesis and applications of compounds structurally similar to Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate. For instance, Huang and Liang (2007) reported on Dimethyl 2,3-dihydroxyterephthalate, used in synthesizing polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. This compound demonstrates the versatility of terephthalate derivatives in chemical synthesis, offering potential routes for creating complex molecular architectures (Huang & Liang, 2007).

Antimicrobial Activities

Li, Dan, and Fu (2008) synthesized bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate, showcasing significant antimicrobial activities against S. aureus. This research indicates the potential of terephthalate derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry and pharmaceutical applications (Li, Dan, & Fu, 2008).

Advanced Materials and Polymer Science

The study of terephthalate derivatives extends into materials science, where they are key components in synthesizing advanced polymers and materials. For example, Kricheldorf et al. (2005) investigated the polycondensation of dimethyl terephthalate for creating poly(butylene terephthalate)s using bismuth catalysts. This work contributes to the development of new polymeric materials with potential applications in various industries, from textiles to automotive (Kricheldorf et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

dimethyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-15-6-8-16(9-7-15)14-26-12-4-5-19(22(26)28)21(27)25-20-13-17(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEKCWKPYWHSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)

![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)

![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrazole](/img/structure/B2663271.png)

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2663275.png)